6-Fluoro-2-hydrazinylbenzo[d]thiazole

Catalog No.
S714047
CAS No.
78364-55-3
M.F
C7H6FN3S
M. Wt
183.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Fluoro-2-hydrazinylbenzo[d]thiazole

CAS Number

78364-55-3

Product Name

6-Fluoro-2-hydrazinylbenzo[d]thiazole

IUPAC Name

(6-fluoro-1,3-benzothiazol-2-yl)hydrazine

Molecular Formula

C7H6FN3S

Molecular Weight

183.21 g/mol

InChI

InChI=1S/C7H6FN3S/c8-4-1-2-5-6(3-4)12-7(10-5)11-9/h1-3H,9H2,(H,10,11)

InChI Key

QODXZESJVXQCSC-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1F)SC(=N2)NN

Canonical SMILES

C1=CC2=C(C=C1F)SC(=N2)NN

Synthesis and Characterization:

-Fluoro-2-hydrazinylbenzo[d]thiazole is a heterocyclic compound, meaning it contains atoms from different elements in its ring structure. While the specific details of its synthesis are not widely available, scientific literature suggests it can be prepared through various methods, including the reaction of 2-aminobenzothiazole with a fluorinating agent and subsequent hydrazinolysis.

Potential Applications:

Research suggests that 6-Fluoro-2-hydrazinylbenzo[d]thiazole may hold potential in various scientific fields, although much of this research is still in its early stages. Here are some potential applications:

  • Medicinal Chemistry

    Due to the presence of the hydrazinyl group, 6-Fluoro-2-hydrazinylbenzo[d]thiazole possesses potential as a scaffold for drug discovery. Studies have explored its derivatives as potential anti-cancer agents [].

  • Material Science

    The compound's structure and properties make it a potential candidate for the development of novel functional materials. Research suggests it could be useful in the development of organic light-emitting diodes (OLEDs).

6-Fluoro-2-hydrazinylbenzo[d]thiazole is a heterocyclic compound characterized by a benzothiazole core substituted with a hydrazine and a fluorine atom. Its molecular formula is C₇H₆FN₃S, with a molecular weight of 183.21 g/mol. The compound features a unique structural arrangement that includes a thiazole ring fused to a benzene ring, contributing to its chemical reactivity and biological activity. The presence of the fluorine atom enhances its lipophilicity and potentially its biological interactions, making it an interesting candidate for pharmaceutical applications .

Typical of hydrazine derivatives and benzothiazoles. Notable reactions include:

  • Nucleophilic Substitution: The hydrazine group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents at the nitrogen atom.
  • Condensation Reactions: It can react with carbonyl compounds to form hydrazones, which are useful intermediates in organic synthesis.
  • Reduction Reactions: The compound may also be reduced to form amines or other derivatives, depending on the conditions used .

Research indicates that compounds similar to 6-Fluoro-2-hydrazinylbenzo[d]thiazole exhibit significant biological activities, including:

  • Antimicrobial Activity: Benzothiazole derivatives have shown promising results against various bacterial strains, suggesting potential use in treating infections.
  • Anticancer Properties: Some studies indicate that fluorinated benzothiazoles can inhibit cancer cell proliferation, possibly due to their ability to interfere with cellular signaling pathways .
  • Anti-inflammatory Effects: Preliminary studies suggest that this compound may possess anti-inflammatory properties, although more research is needed to confirm these effects .

The synthesis of 6-Fluoro-2-hydrazinylbenzo[d]thiazole typically involves multi-step processes. Common methods include:

  • Formation of Benzothiazole Core: The initial step often involves the cyclization of appropriate precursors containing both sulfur and nitrogen functionalities.
  • Hydrazination: The introduction of the hydrazine moiety is achieved through reaction with hydrazine hydrate under acidic conditions.
  • Fluorination: The fluorine atom is introduced using fluorinating agents such as bromine in acetic acid or other suitable fluorinating reagents .

6-Fluoro-2-hydrazinylbenzo[d]thiazole has potential applications in several fields:

  • Pharmaceutical Development: Its unique structure and biological activity make it a candidate for developing new antimicrobial or anticancer agents.
  • Material Science: Due to its chemical properties, it may be explored for use in creating novel materials with specific electronic or optical characteristics.
  • Agricultural Chemistry: Compounds with similar structures have been investigated for their potential as agrochemicals, particularly in pest control formulations .

Interaction studies involving 6-Fluoro-2-hydrazinylbenzo[d]thiazole focus on its binding affinity with biological targets. Preliminary data suggest that it may interact with various enzymes and receptors relevant to disease pathways. In vitro assays are crucial for determining its efficacy and mechanism of action against specific targets, particularly in cancer and infectious disease contexts .

Several compounds share structural similarities with 6-Fluoro-2-hydrazinylbenzo[d]thiazole, each exhibiting unique properties:

Compound NameSimilarity IndexKey Characteristics
4-Fluorobenzo[d]thiazol-2-amine0.87Exhibits strong antimicrobial activity
5-Bromo-6-fluorobenzo[d]thiazol-2-amine0.79Known for anticancer properties
2-Hydrazinyl-4-methylbenzo[d]thiazole0.84Potential anti-inflammatory activity
6-Fluorobenzo[d]thiazol-2-amine0.79Similar reactivity; studied for various biological activities
5,7-Difluorobenzo[d]thiazol-2-amine0.77Investigated for its role in drug development

These compounds highlight the versatility of benzothiazole derivatives in medicinal chemistry and their potential for further exploration in therapeutic applications .

XLogP3

2.1

Wikipedia

6-Fluoro-2-hydrazino-1,3-benzothiazole

Dates

Modify: 2023-08-15

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